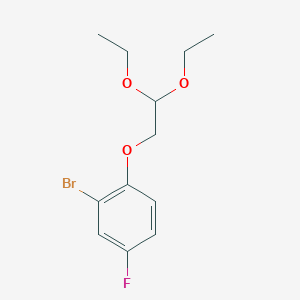

2-Bromo-1-(2,2-diethoxyethoxy)-4-fluorobenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

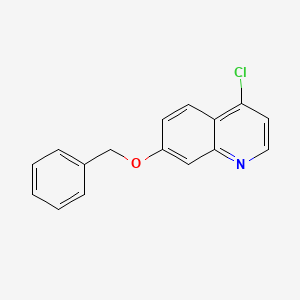

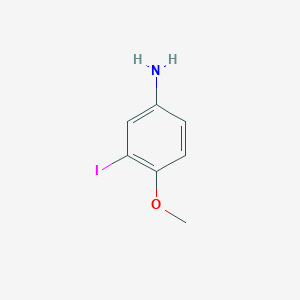

The compound "2-Bromo-1-(2,2-diethoxyethoxy)-4-fluorobenzene" is a halogenated aromatic organic molecule that contains bromine and fluorine substituents on a benzene ring, along with a diethoxyethoxy group. This compound is not directly mentioned in the provided papers, but its structure and properties can be inferred from similar compounds discussed in the research.

Synthesis Analysis

The synthesis of halogenated benzene derivatives often involves multiple steps, including halogenation, alkylation, and functional group transformations. For instance, the preparation of 1,2-dimethoxy-4-(bis-diethylaminoethyl-[14C]-amino)-5-bromobenzene was achieved through direct alkylation of a bromo-aniline derivative, using a proton abstractor . Similarly, the synthesis of 1,3-disubstituted 3,4-dihydro-4-thioxoquinazolin-2(1H)-ones from 1-bromo-2-fluorobenzenes involved a Br/Li exchange followed by a reaction with alkyl isothiocyanates . These methods could potentially be adapted for the synthesis of "2-Bromo-1-(2,2-diethoxyethoxy)-4-fluorobenzene" by choosing appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of halogenated benzene derivatives is characterized by the influence of the halogen atoms on the geometry and electronic distribution of the benzene ring. For example, the FT-IR and FT-Raman spectroscopic investigation of 1-bromo-3-fluorobenzene provided insights into the vibrational frequencies and molecular geometry using DFT calculations . These techniques could be applied to "2-Bromo-1-(2,2-diethoxyethoxy)-4-fluorobenzene" to understand its molecular structure and behavior.

Chemical Reactions Analysis

Halogenated benzene compounds participate in various chemical reactions, including radical bromination and nucleophilic substitution. The improved synthesis of 1,4-bis(bromomethyl)-2-fluorobenzene involved radical bromination using N-bromosuccinimide , while the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene from a dimethylbenzenamine derivative included diazotization and bromination steps . These reactions highlight the reactivity of bromine and fluorine on the benzene ring, which would be relevant for the chemical reactions of "2-Bromo-1-(2,2-diethoxyethoxy)-4-fluorobenzene."

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzene derivatives are influenced by the presence of halogen atoms and other substituents. The electronic properties, such as absorption wavelengths, excitation energy, dipole moment, and frontier molecular orbital energies, can be studied using time-dependent DFT (TD-DFT) approaches, as demonstrated for 1-bromo-3-fluorobenzene . Additionally, the thermodynamic properties, including heat capacities, entropies, enthalpy changes, and their temperature correlations, can be calculated to understand the stability and reactivity of the compound . These analyses would be essential for a comprehensive understanding of "2-Bromo-1-(2,2-diethoxyethoxy)-4-fluorobenzene."

Wissenschaftliche Forschungsanwendungen

- Scientific Field : Analytical and Bioanalytical Chemistry .

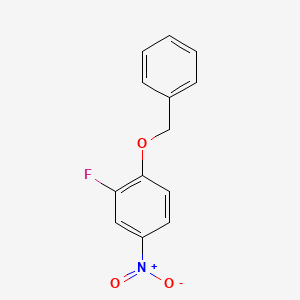

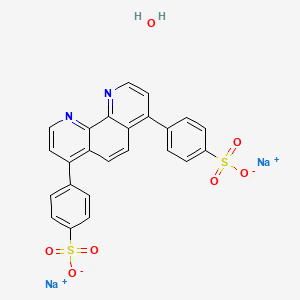

- Summary of the Application : This compound has been used in the synthesis of highly sensitive BODIPY fluorophores . These fluorophores are based on a ligand that connects with chalcone in (2E,2′E)-3,3′-(1,3/4-phenylene)bis(1-(2,4-bis(2,2-diethoxyethoxy)phenyl)prop-2-en-1-one) .

- Methods of Application or Experimental Procedures : The synthesis strategy is based on the ligand and connects with chalcone . Multiple acetals were introduced and the physical and biological properties of BODIPYs are described with MTT assay and in vitro and in vivo imaging .

- Results or Outcomes : The emission wavelengths of the products are around 530 nm with high fluorescence intensity . The IC 50 values of BODIPY 5 ranged from 79±6.11 to 63±5.67 μM and BODIPY 6 were found to be 86±4.07 to 58±10.51 μM in tested cell lines . The representative agent 6 and reference have similar rational apoptosis rates in the first quadrant . Agent 6 shows outstanding biological compatibility and cell imaging potential in live cell imaging and in vivo assay .

Safety And Hazards

This involves the study of the compound’s toxicity, flammability, and environmental impact. It includes safety precautions that need to be taken while handling the compound.

Zukünftige Richtungen

This involves the study of potential future applications and research directions for the compound.

Eigenschaften

IUPAC Name |

2-bromo-1-(2,2-diethoxyethoxy)-4-fluorobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrFO3/c1-3-15-12(16-4-2)8-17-11-6-5-9(14)7-10(11)13/h5-7,12H,3-4,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWTAFEXEXCJVSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(COC1=C(C=C(C=C1)F)Br)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-(2,2-diethoxyethoxy)-4-fluorobenzene | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Bromothieno[3,2-d]pyrimidine](/img/structure/B1291557.png)

![6-Bromo-3-iodoimidazo[1,2-a]pyridine](/img/structure/B1291567.png)

![9-Benzyl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B1291588.png)